molecular formula C21H18FN5O2S B2440734 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1207055-92-2

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2440734
CAS No.: 1207055-92-2
M. Wt: 423.47
InChI Key: XXTXPWRGNCRUMA-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Researchers have developed methods for synthesizing hybrid molecules containing various moieties, such as penicillanic acid or cephalosporanic acid, through microwave-assisted synthesis. These compounds were tested for their antimicrobial, antilipase, and antiurease activities, demonstrating moderate to good effectiveness against test microorganisms. Some of these synthesized compounds exhibited notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antiviral Drug Discovery

In the realm of antiviral drug discovery, various compounds, including derivatives of thiazoles and pyrazines, have been explored for their potential use in treating viral infections. These studies have led to the identification of new strategies for the treatment of hemorrhagic fever virus infections and the prophylactic use of specific compounds to prevent HIV infections (De Clercq, 2009).

Design and Synthesis of GyrB Inhibitors

A series of thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. These compounds underwent extensive evaluation for their antimycobacterial activity and cytotoxicity, with some showing promising results against Mycobacterium tuberculosis (Jeankumar et al., 2013).

Antimycobacterial Activity of Substituted Isosteres

Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids has demonstrated their antimycobacterial activity against Mycobacterium tuberculosis. These compounds were synthesized and tested, showing varying degrees of potency, with some achieving up to 16 times the efficacy of the standard treatment, pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Photosynthetic Electron Transport Inhibitors

A study on pyrazole derivatives as inhibitors of photosynthetic electron transport explored their potential as herbicides. These compounds were tested for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, with some exhibiting inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-14-19(30-21(24-14)27-11-2-3-12-27)20(28)23-10-13-29-18-9-8-17(25-26-18)15-4-6-16(22)7-5-15/h2-9,11-12H,10,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTXPWRGNCRUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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